(4-Cyclopropoxy-3-isopropoxyphenyl)(methyl)sulfane
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Overview
Description
(4-Cyclopropoxy-3-isopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C13H18O2S and a molecular weight of 238.35 g/mol . This compound features a phenyl ring substituted with cyclopropoxy and isopropoxy groups, as well as a methylsulfane group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of (4-Cyclopropoxy-3-isopropoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenol derivative, which is then subjected to alkylation reactions to introduce the cyclopropoxy and isopropoxy groups.
Alkylation: The phenol derivative is treated with cyclopropyl bromide and isopropyl bromide in the presence of a base such as potassium carbonate to form the cyclopropoxy and isopropoxy substituents.
Sulfur Introduction: The resulting intermediate is then reacted with a methylsulfane reagent, such as methylthiol, under suitable conditions to introduce the methylsulfane group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .
Chemical Reactions Analysis
(4-Cyclopropoxy-3-isopropoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfoxide or sulfone back to the sulfane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional substituents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures .
Scientific Research Applications
(4-Cyclopropoxy-3-isopropoxyphenyl)(methyl)sulfane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of (4-Cyclopropoxy-3-isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
(4-Cyclopropoxy-3-isopropoxyphenyl)(methyl)sulfane can be compared with other similar compounds, such as:
(4-Chloro-3-isopropoxyphenyl)(methyl)sulfane: This compound has a chloro substituent instead of the cyclopropoxy group, which may result in different chemical and biological properties.
(4-Isopropoxy-3-(methoxymethyl)phenyl)(methyl)sulfane: This compound has a methoxymethyl group instead of the cyclopropoxy group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H18O2S |
---|---|
Molecular Weight |
238.35 g/mol |
IUPAC Name |
1-cyclopropyloxy-4-methylsulfanyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H18O2S/c1-9(2)14-13-8-11(16-3)6-7-12(13)15-10-4-5-10/h6-10H,4-5H2,1-3H3 |
InChI Key |
DODUSDHDASRDIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)SC)OC2CC2 |
Origin of Product |
United States |
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